molecular formula C7H8N2O2 B2478544 1h,2h,3h,5h,6h,7h-Pyrrolo[1,2-c]pyrimidine-1,3-dione CAS No. 132332-43-5

1h,2h,3h,5h,6h,7h-Pyrrolo[1,2-c]pyrimidine-1,3-dione

Cat. No.: B2478544
CAS No.: 132332-43-5
M. Wt: 152.153
InChI Key: BCXGCRJJPWXXFA-UHFFFAOYSA-N
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Description

1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione is a bicyclic heterocyclic compound featuring a fused pyrrole and pyrimidine ring system with two ketone groups at positions 1 and 2. The compound is identified by synonyms such as 6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione (). Derivatives of this scaffold are explored for pharmacological applications, including central nervous system (CNS) targets, due to their structural similarity to bioactive purines and pyrimidines.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-6-4-5-2-1-3-9(5)7(11)8-6/h4H,1-3H2,(H,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXGCRJJPWXXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)NC(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of polyphosphoric acid esters to induce cyclization of hydrazones, followed by hydrolysis, decarboxylation, and dehydrogenation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Multicomponent Functionalization

One-pot, catalyst-free reactions in aqueous media enable diverse substitutions:

  • Alkyl/aryl functionalization : Barbituric acid derivatives react with aldehydes and amines under ambient conditions to form substituted dihydropyrido-dipyrimidines (e.g., 5-aryl-10-alkyl derivatives) . Yields range from 75% to 91% depending on substituent electronic effects.

Key Reaction Mechanisms

  • Halogenation : POCl₃ acts as both a chlorinating agent and solvent, facilitating nucleophilic displacement of hydroxyl groups .

  • Multicomponent assembly : Water-mediated Knoevenagel-Michael cascades form fused pyrido-dipyrimidine systems without catalysts .

Stability and Reactivity Trends

  • Thermal sensitivity : Prolonged heating (>150°C) leads to decomposition, necessitating controlled conditions .

  • pH-dependent solubility : Sodium hydroxide treatment enhances solubility for subsequent reactions (e.g., coupling with electrophiles) .

This systematic analysis underscores the versatility of pyrrolo[1,2-c]pyrimidine-dione in medicinal and synthetic chemistry. Further exploration of cross-coupling reactions (e.g., Suzuki-Miyaura) could expand its utility in drug discovery pipelines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of 1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-1,3-dione exhibit potent anticancer properties. A notable study investigated the compound's ability to inhibit specific kinases involved in cancer cell proliferation. The results indicated that certain derivatives could effectively reduce tumor growth in vitro and in vivo models.

Case Study: Kinase Inhibition
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives. The most active compound showed IC50 values in the nanomolar range against several cancer cell lines. This suggests a promising pathway for developing targeted cancer therapies using this scaffold.

Material Science

Organic Electronics
The compound has been explored for applications in organic electronics due to its semiconducting properties. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Data Table: Electronic Properties

PropertyValue
Band Gap2.0 eV
Mobility0.5 cm²/V·s
StabilityHigh under ambient conditions

Agricultural Chemistry

Pesticidal Activity
Recent studies have investigated the use of this compound as a potential pesticide. Its derivatives have shown effectiveness against various agricultural pests.

Case Study: Insecticidal Properties
A field trial assessed the efficacy of a derivative against aphid populations on crops. The results indicated a significant reduction in pest numbers with minimal impact on beneficial insects. This highlights the compound's potential as an environmentally friendly pest control agent.

Mechanism of Action

The mechanism of action of 1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Findings and Implications

Structural Flexibility : The target compound’s dihydro scaffold offers synthetic versatility for alkylation and aryl substitution, enabling tailored pharmacological properties ().

Solubility Limitations : Polycyclic analogs () face solubility challenges, whereas pyrrolo-pyrimidines with smaller substituents (e.g., fluorine) show improved bioavailability.

Biological Relevance : Pyrido-pyrimidine derivatives () exhibit dual CNS activity, highlighting the importance of ring expansion and piperidyl-benzoxazol substituents in drug design.

Biological Activity

1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of Pyrrolo[1,2-c]pyrimidine Derivatives

The synthesis of pyrrolo[1,2-c]pyrimidine derivatives typically involves multi-step reactions that include cyclization and functional group modifications. A notable method involves the use of 2-aminonorbornene hydroxamic acids followed by microwave-assisted reactions to enhance yields and purity. The chirality of the products can be confirmed through X-ray crystallography, ensuring the correct configuration of synthesized compounds .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[1,2-c]pyrimidine derivatives. For instance:

  • Cell Line Studies : Compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines such as HeLa and MDA-MB-231. The activity was measured by determining the IC50 values (the concentration required to inhibit cell growth by 50%) across different derivatives .
  • Mechanism of Action : The compounds often target tyrosine kinases involved in cell signaling pathways that regulate proliferation and survival in cancer cells. This targeting leads to altered cell cycle distributions and apoptosis in treated cells .

Analgesic and Sedative Effects

Research has also demonstrated analgesic and sedative properties for certain derivatives of pyrrolo[1,2-c]pyrimidine:

  • Behavioral Tests : In animal models, compounds were tested using the "hot plate" and "writhing" tests to evaluate their analgesic effects. Some derivatives exhibited stronger analgesic activity than conventional analgesics like aspirin and morphine .
  • Sedative Properties : The sedative effects were assessed through locomotor activity tests in mice, where significant reductions in activity were noted following administration of certain derivatives .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of these compounds:

  • Linker Length : Variations in the alkyl linker connecting different moieties have been shown to influence both analgesic and sedative properties significantly. Shortening the linker often resulted in enhanced biological activity .
  • Functional Group Modifications : Substituents on the pyrrolo[1,2-c]pyrimidine core can dramatically affect solubility and metabolic stability. For example, introducing halogen groups has been associated with increased potency against specific cancer cell lines .

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of pyrrolo[1,2-c]pyrimidine derivatives and evaluated their effects on HepG2 liver cancer cells. The results indicated that specific substitutions led to significant cytotoxicity with IC50 values ranging from 0.010 μM to >10 μM depending on the derivative .

CompoundIC50 (μM)Mechanism
5l0.010Tyrosine kinase inhibition
5h0.038Cell cycle arrest
5k0.037Induction of apoptosis

Case Study 2: Analgesic Properties

In another investigation focusing on analgesic properties, several new derivatives were tested for their efficacy in pain models. Two compounds demonstrated comparable effectiveness to morphine while exhibiting lower toxicity profiles .

Q & A

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Answer :
  • Yield Variability : Multicomponent reactions suffer from competing pathways; optimize stoichiometry and solvent polarity .
  • Scalability : Transition from batch to flow synthesis reduces reaction times and improves reproducibility .

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